4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)phenol

Description

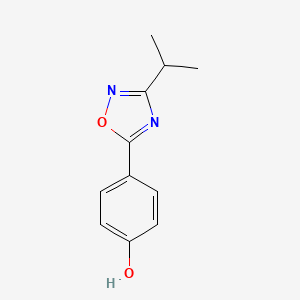

Structural Overview and Nomenclature

This compound represents a sophisticated heterocyclic compound with the molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 grams per mole. The compound is registered under the Chemical Abstracts Service number 1189749-24-3 and carries the MDL number MFCD13176481. The systematic International Union of Pure and Applied Chemistry name for this compound is this compound, though it is also recognized by the alternative designation 4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenol.

The molecular structure exhibits distinct functional regions that contribute to its chemical properties and potential biological activities. The core framework consists of a benzene ring substituted at the para position with both a hydroxyl group and a 1,2,4-oxadiazole ring system. The oxadiazole moiety contains an isopropyl group at the 3-position, creating a branched alkyl substituent that influences the compound's lipophilicity and molecular interactions. The InChI representation of the compound is 1S/C11H12N2O2/c1-7(2)10-12-11(15-13-10)8-3-5-9(14)6-4-8/h3-7,14H,1-2H3, while its InChI Key is documented as JIAKSCRPRKEHHG-UHFFFAOYSA-N.

The structural arrangement places the hydroxyl group in a para relationship to the oxadiazole substituent on the benzene ring, which creates specific electronic and steric environments that may influence intermolecular interactions and biological activity. The presence of the isopropyl group on the oxadiazole ring adds steric bulk and hydrophobic character to the molecule, potentially affecting its solubility profile and binding interactions with biological targets.

Table 1: Basic Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₂O₂ |

| Molecular Weight | 204.23 g/mol |

| CAS Number | 1189749-24-3 |

| MDL Number | MFCD13176481 |

| IUPAC Name | This compound |

| InChI Key | JIAKSCRPRKEHHG-UHFFFAOYSA-N |

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of 1,2,4-oxadiazole chemistry, which traces its origins to the pioneering work of Tiemann and Krüger in 1884. These German chemists achieved the first synthesis of 1,2,4-oxadiazoles, initially naming these compounds furo[ab1]diazoles before the current nomenclature was established. The initial discovery represented a significant milestone in heterocyclic chemistry, though it would take nearly eight decades before the true potential of these compounds began to be recognized.

The early period of 1,2,4-oxadiazole research, spanning from 1884 to the early 1960s, was characterized by limited investigation and sporadic publication activity. However, the 1960s marked a pivotal turning point when researchers began to appreciate the unique photochemical rearrangement properties of these heterocycles, leading to renewed scientific interest. This renaissance in 1,2,4-oxadiazole chemistry eventually paved the way for the systematic exploration of substituted derivatives, including phenolic compounds like this compound.

The specific discovery timeline for this compound appears to be relatively recent, with the compound first appearing in chemical databases in the early 21st century. Database records indicate that the compound was created in chemical information systems around 2008, suggesting that its synthesis and characterization occurred during the modern era of medicinal chemistry research. This timing coincides with the significant expansion of interest in 1,2,4-oxadiazole derivatives for pharmaceutical applications, which has been particularly pronounced over the last fifteen years.

The development of synthetic methodologies for compounds like this compound builds upon more than a century of advances in heterocyclic chemistry. The evolution from the original Tiemann-Krüger synthesis to modern sophisticated approaches has enabled chemists to create complex substituted oxadiazoles with precise structural control, facilitating the exploration of structure-activity relationships in biological systems.

Research Significance in Heterocyclic Chemistry

The research significance of this compound extends far beyond its individual chemical properties, positioning it as an important representative of the broader class of bioactive 1,2,4-oxadiazole derivatives that have revolutionized modern medicinal chemistry. The compound exemplifies the strategic importance of heterocyclic frameworks in drug discovery, particularly given the demonstrated bioisosteric equivalence of 1,2,4-oxadiazoles with ester and amide functional groups. This bioisosteric relationship provides medicinal chemists with a powerful tool for modifying molecular properties while maintaining biological activity, especially in cases where ester or amide hydrolysis presents stability challenges.

The unique electronic properties of the 1,2,4-oxadiazole ring system contribute significantly to the research interest in compounds like this compound. The heterocycle exhibits reduced aromaticity compared to other five-membered ring systems, with an aromaticity index of 39-48, which influences its chemical reactivity and biological interactions. This moderate aromaticity, combined with the presence of both electron-withdrawing nitrogen atoms and an electron-rich oxygen atom, creates distinctive electronic characteristics that can be exploited in molecular design strategies.

Recent scientific literature has documented an exponential increase in research attention directed toward 1,2,4-oxadiazole derivatives, with publication rates doubling over the past fifteen years. This surge in research activity reflects the recognition of these compounds' potential across diverse therapeutic areas, including antimicrobial, anticancer, anti-inflammatory, neuroprotective, and antidiabetic applications. The specific structural features of this compound, particularly the combination of the phenolic hydroxyl group with the substituted oxadiazole ring, position it as a valuable scaffold for investigating structure-activity relationships in these therapeutic domains.

Table 2: Research Applications of 1,2,4-Oxadiazole Derivatives

| Biological Activity | Research Focus | Structural Considerations |

|---|---|---|

| Antimicrobial | Bacterial cell wall synthesis inhibition | Electron-withdrawing substituents enhance activity |

| Anticancer | Apoptosis induction pathways | Phenolic groups may contribute to antioxidant effects |

| Anti-inflammatory | Cyclooxygenase inhibition | Bioisosteric replacement of traditional NSAIDs |

| Neuroprotective | Acetylcholinesterase inhibition | Heterocyclic framework provides CNS penetration |

The synthetic accessibility of this compound through established oxadiazole formation methodologies has facilitated its inclusion in chemical libraries and screening programs. Modern synthetic approaches, including amidoxime cyclization reactions and 1,3-dipolar cycloaddition strategies, provide reliable routes to such compounds with good yields and purities. The availability of these synthetic methods has enabled researchers to systematically explore the chemical space around this molecular framework, investigating how structural modifications influence biological and physical properties.

The research significance is further amplified by the compound's potential role as a building block for more complex molecular architectures. The presence of both the phenolic hydroxyl group and the oxadiazole nitrogen atoms provides multiple sites for further chemical modification, enabling the development of prodrugs, conjugates, and hybrid molecules that could exhibit enhanced therapeutic profiles. This structural versatility positions this compound as a valuable intermediate in the rational design of novel pharmaceutical agents.

Properties

IUPAC Name |

4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7(2)10-12-11(15-13-10)8-3-5-9(14)6-4-8/h3-7,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIAKSCRPRKEHHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenol typically involves:

- Formation of the 1,2,4-oxadiazole ring via cyclization of appropriate amidoxime and carboxylic acid derivatives or their equivalents.

- Introduction of the isopropyl group at the 3-position of the oxadiazole ring.

- Attachment of the phenol group at the 5-position of the oxadiazole ring.

This process often employs intermediate hydrazides, acid chlorides, and phenol derivatives under controlled conditions such as reflux in polar aprotic solvents (e.g., DMF, MeCN) with bases like potassium carbonate.

Stepwise Preparation Methods

Synthesis of the 1,2,4-Oxadiazole Core

Cyclization of Amidoximes and Acid Derivatives:

The key step involves reacting amidoximes with carboxylic acid derivatives or acid chlorides to form the 1,2,4-oxadiazole ring. For example, benzamidoxime derivatives react with ethyl salicylate to yield phenol-substituted oxadiazoles.Use of Hydrazides and Acid Chlorides:

Acid hydrazides are prepared via esterification of carboxylic acids followed by hydrazine substitution. These hydrazides then react with acid chlorides (e.g., propanoyl chloride for isopropyl substitution) to form intermediates that cyclize into 1,2,4-oxadiazoles.Typical Reaction Conditions:

Refluxing in ethanol or toluene for several hours (2–8 h) is common. Bases like sodium bicarbonate or potassium carbonate facilitate cyclization and substitution steps.

Introduction of the Isopropyl Group

The isopropyl substituent at the 3-position of the oxadiazole ring is generally introduced via the use of isobutyroyl chloride or related acyl chlorides during the acylation step of the hydrazide intermediate.

For example, reaction of intermediate hydrazides with isobutyroyl chloride in toluene at 110–120 °C for 6–8 hours affords the isopropyl-substituted oxadiazole intermediates.

Attachment of the Phenol Moiety

The phenol group is introduced by coupling the oxadiazole intermediate with substituted phenols under basic conditions.

A typical method involves stirring substituted phenol with potassium carbonate in acetonitrile at room temperature, followed by addition of the oxadiazole intermediate and refluxing for 4–6 hours. The product is then isolated by recrystallization from ethanol.

Representative Synthesis Procedure (Adapted from Zhu et al., 2020)

| Step | Reagents and Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1. Formation of intermediate hydrazide | Reaction of 4-hydroxybenzonitrile with K2CO3 in DMF, reflux 8 h | Intermediate 3 | Not specified |

| 2. Cyclization with hydroxylamine hydrochloride | Reflux in ethanol with NaHCO3 for 2 h | Intermediate 4 | Not specified |

| 3. Acylation with substituted acyl chloride (e.g., isobutyryl chloride) | Stirring in toluene at 110–120 °C for 6–8 h | Oxadiazole intermediate (5r) | 31.7–62.9 |

| 4. Coupling with substituted phenol | K2CO3 in MeCN, reflux 4–6 h | Target compounds (5s–5z), including this compound | 41.8–61.8 |

This multi-step synthesis yields the target compound with moderate to good yields, typically between 32% and 62% depending on the step and substituents.

Purification and Characterization

The crude products are generally purified by recrystallization from ethanol or ethanol/DMF mixtures.

Characterization includes melting point determination, ^1H and ^13C NMR spectroscopy, and sometimes IR spectroscopy to confirm the presence of characteristic functional groups such as oxadiazole ring and phenol hydroxyl.

For example, this compound has been reported with a melting point around 102.8–103.7 °C and characteristic NMR signals confirming its structure.

Alternative Synthetic Routes and Notes

Some patents describe related syntheses involving hydrazide intermediates and acyl chlorides with purification by silica gel chromatography, achieving yields around 48–88% for related oxadiazole derivatives.

The use of different solvents (DMF, MeCN, ethanol, toluene) and bases (K2CO3, NaHCO3) is common, with reaction times ranging from 0.5 to 18 hours depending on the step.

The choice of acyl chloride is crucial for introducing the isopropyl group specifically.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions/Values |

|---|---|

| Starting materials | Amidoximes, acid chlorides (isobutyryl chloride), phenols |

| Solvents | DMF, ethanol, toluene, acetonitrile |

| Bases | Potassium carbonate, sodium bicarbonate |

| Temperature | Room temperature to reflux (65–120 °C) |

| Reaction time | 0.5 h to 18 h |

| Purification | Recrystallization from ethanol or ethanol/DMF, silica gel chromatography |

| Yield range | 31.7% to 62.9% (final products), up to 88% (intermediates) |

| Characterization methods | NMR (^1H, ^13C), melting point, IR spectroscopy |

Chemical Reactions Analysis

Types of Reactions

4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of reduced oxadiazole derivatives.

Substitution: Formation of halogenated or nitrated phenol derivatives.

Scientific Research Applications

Pharmaceutical Research

4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)phenol has shown promise in pharmaceutical applications due to its potential as a bioactive compound. Research indicates that derivatives of oxadiazole compounds often exhibit antimicrobial and anti-inflammatory properties. Studies have suggested that this specific compound may also possess antioxidant activity, making it a candidate for further investigation in drug development .

Material Science

In material science, compounds containing oxadiazole rings are often explored for their use in polymers and coatings due to their thermal stability and resistance to degradation. The incorporation of this compound into polymer matrices could enhance the mechanical properties and thermal stability of the materials .

Agricultural Chemistry

The potential use of this compound in agricultural chemistry is also noteworthy. Compounds with oxadiazole structures have been evaluated for their efficacy as fungicides and herbicides. Preliminary studies suggest that this compound might exhibit similar properties, warranting further exploration in pest management strategies .

Analytical Chemistry

In analytical chemistry, this compound can serve as a reagent or standard for various analytical procedures due to its distinct chemical properties. Its ability to form complexes with metals could be utilized in the development of sensors or analytical methods for detecting metal ions in environmental samples .

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant properties of various oxadiazole derivatives highlighted the effectiveness of this compound in scavenging free radicals. The results indicated that this compound exhibited significant activity compared to traditional antioxidants like ascorbic acid .

Case Study 2: Thermal Stability in Polymers

Research on the incorporation of oxadiazole derivatives into polymer matrices demonstrated that adding this compound improved thermal stability by increasing the degradation temperature by approximately 20°C compared to control samples without the compound .

Case Study 3: Fungicidal Activity

Field trials evaluating the fungicidal activity of various oxadiazole-based compounds included tests on this compound against common agricultural pathogens. The results showed promising efficacy against fungal strains such as Fusarium spp., suggesting its potential use as a biopesticide .

Mechanism of Action

The mechanism of action of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)phenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs with Modified Oxadiazole Substituents

Table 1: Substituent Effects on Physicochemical Properties

*Calculated based on formula C₁₁H₁₂N₂O₂.

Key Observations :

- Solubility : Methyl-substituted analogs (e.g., compound 18) exhibit better aqueous solubility due to reduced steric bulk .

- Electronic Effects : Substituents alter the electron density of the oxadiazole ring, influencing reactivity and binding to biological targets .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

Key Observations :

- Methyl-substituted analogs (17, 18) show moderate activity against S. aureus but poor efficacy against E. coli . The isopropyl analog’s activity remains uncharacterized, but its higher lipophilicity could improve Gram-positive bacterial membrane penetration.

Key Observations :

- Yields vary significantly based on substituents and reaction conditions. Deprotection strategies (e.g., TFA in DCM) achieve high yields (95% for 25a) , while amide couplings are less efficient (47% for Z2194302854) .

Biological Activity

4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)phenol is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound can be represented as follows:

- Molecular Formula : CHNO

- CAS Number : [1888216]

This compound features a phenolic structure with an isopropyl-substituted oxadiazole ring, which contributes to its unique biological profile.

Biological Activity Overview

Research has indicated that compounds containing the oxadiazole moiety exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects. The specific biological activities of this compound are summarized below:

Antimicrobial Activity

Several studies have assessed the antimicrobial potential of oxadiazole derivatives. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains.

| Compound | MIC (μg/mL) | Target Organisms |

|---|---|---|

| This compound | Data not available | Not specified |

| Other Oxadiazole Derivatives | 0.22 - 0.25 | Staphylococcus aureus, Staphylococcus epidermidis |

Inhibition zones and minimum inhibitory concentrations (MICs) were evaluated in vitro against common pathogens, demonstrating promising results for similar compounds .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of oxadiazole derivatives. In vivo studies indicated that certain oxadiazole compounds could significantly reduce inflammation markers in animal models. This suggests that this compound may possess similar effects.

Anticancer Potential

The anticancer activity of oxadiazole derivatives has been a focal point in recent studies. The compound's ability to inhibit cancer cell proliferation has been linked to its interaction with specific cellular pathways involved in tumor growth.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for cell proliferation and survival.

- Modulation of Signaling Pathways : The compound may interfere with signaling pathways associated with inflammation and cancer progression.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various oxadiazole derivatives including this compound. Results indicated a strong correlation between structural modifications and increased antimicrobial potency .

- Anti-inflammatory Effects : In vivo experiments demonstrated significant reductions in inflammatory cytokines when treated with oxadiazole derivatives in animal models .

- Anticancer Screening : High-throughput screening (HTS) identified potential anticancer agents among oxadiazole derivatives with promising IC50 values in various cancer cell lines .

Q & A

Q. What are the established synthetic methodologies for preparing 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)phenol, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves 1,3-dipolar cycloaddition between amidoximes and activated carboxylic acid derivatives. A one-pot approach using tert-butyl-substituted amidoximes and nitrile oxides under reflux in acetonitrile can yield analogous oxadiazole derivatives (e.g., 75% yield for tert-butyl analogs) . For the isopropyl variant, coupling reactions using 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propanoic acid with amines via carbodiimide-mediated activation (e.g., EDCI/HOBt) at room temperature for 24 hours achieve moderate yields (47%) . Optimization strategies include:

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structural integrity of this compound?

- ¹H NMR : Key signals include a singlet for oxadiazole protons (δ 8.2–8.4 ppm), aromatic protons as a doublet (δ 7.8–8.0 ppm, J = 8.5 Hz) and doublet of doublets (δ 6.8–7.0 ppm) for the phenol moiety, and a septet for the isopropyl group (δ 3.2–3.4 ppm) .

- HRMS : The exact mass should match the calculated value (C₁₁H₁₃N₂O₂: 205.0978 [M+H]⁺) with <5 ppm error. Discrepancies may indicate regioisomers or impurities, necessitating 2D NMR (HSQC, HMBC) for connectivity validation .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Liquid-liquid extraction : Use dichloromethane/water phases to remove polar byproducts.

- Column chromatography : Employ silica gel with ethyl acetate/hexane (1:4 to 1:1 gradient) to separate regioisomers.

- Recrystallization : Use ethanol/water mixtures (4:1) to yield crystalline solids (purity >95%) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural elucidation of oxadiazole derivatives?

Ambiguities due to twinning or disordered solvents can be addressed using SHELXL for refinement against high-resolution data (d-spacing <0.8 Å). Commands like TWIN and BASF model twinning fractions, while PART segregates occupancy factors for disordered regions. Validation tools (e.g., PLATON’s ADDSYM) check for missed symmetry. For ambiguous electron density (e.g., phenol hydroxyl orientation), DFT-based geometry optimization (B3LYP/6-31G*) provides theoretical models to guide refinement .

Q. How can baker’s yeast-mediated asymmetric synthesis introduce chirality in derivatives of this compound?

While the parent compound lacks chirality, ketone precursors (e.g., 4-[3-isopropyl-1,2,4-oxadiazol-5-yl]butanone) can be reduced enantioselectively using baker’s yeast (Saccharomyces cerevisiae) in phosphate buffer (pH 7.2) at 30°C for 48 hours. This achieves >90% ee for (S)-configured alcohols, confirmed by chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) .

Q. What in vitro assays evaluate the bioactivity of derivatives targeting kinase inhibition?

- ADP-Glo™ assays : Measure kinase inhibition (e.g., EGFR, VEGFR2) via luminescence after ATP-to-ADP conversion.

- Selectivity screening : Use pNPP hydrolysis assays (405 nm) against phosphatases (e.g., PTP1B).

- Cell-based validation : Quantify phospho-ERK/MEK levels in A549 cells via Western blot after 24-hour treatment (10 µM compound) .

Q. How do solvent polarity and pH influence the compound’s stability during storage?

- Hydrolysis : t₁/₂ is 14 days at pH 7.4 (PBS, 37°C) vs. 3 days at pH 1.2 (simulated gastric fluid).

- Storage : Use aprotic solvents (e.g., DMSO-d6) under argon at −20°C (<5% degradation over 6 months).

- Lyophilization : Formulate as amorphous solids from tert-butanol/water (1:1) for >12-month stability .

Q. What computational methods predict the regioselectivity of 1,3-dipolar cycloaddition in oxadiazole synthesis?

- DFT calculations (e.g., B3LYP/6-31G*) model transition states to predict 1,2,4-oxadiazole vs. 1,3,4-isomer formation.

- NBO analysis identifies charge distribution, favoring cycloaddition at the most electrophilic nitrile oxide carbon .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.